2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
The compound "2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as 2-aryl-2-(pyridin-2-yl)acetamides and N-[2-(1-pyrrolidinyl)ethyl]acetamides, which share the acetamide group and heterocyclic components that are often seen in pharmacologically active compounds .
Synthesis Analysis
In the first paper, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized, which are structurally related to the compound . These compounds were derived from Disopyramide, a known sodium channel blocker, by modifying its structure to reduce cardiotoxicity while preserving anticonvulsant activity. The synthesis involved creating a variety of derivatives with different substituents on the phenyl ring to explore structure-activity relationships .
Molecular Structure Analysis
The structure-activity relationship (SAR) trends from the first paper indicate that the highest anticonvulsant activity was found in compounds with unsubstituted phenyl derivatives or those with ortho- and meta- substituents. This suggests that specific structural features are crucial for biological activity, which could be relevant when analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of "this compound" are not detailed in the papers, the synthesis and biological evaluation of related compounds imply that the acetamide moiety and the presence of a heterocyclic system play a significant role in the chemical reactivity and biological interactions of these molecules .
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of the compound . However, the related compounds discussed in the papers were evaluated for their anticonvulsant activity and therapeutic indices, which are influenced by their physical and chemical properties. These properties include solubility, stability, and the ability to cross the blood-brain barrier, which are critical for the efficacy of anticonvulsant drugs .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of pyrimidinones and oxazinones derivatives as antimicrobial agents. A series of compounds were synthesized using citrazinic acid as a starting material, leading to the development of molecules with significant antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (A. Hossan et al., 2012).
Imaging and Diagnostic Applications
A novel series of pyrazolopyrimidineacetamides, including compounds like DPA-714, have been reported for their selective affinity towards the translocator protein (18 kDa), which is significant in neuroinflammatory processes. These compounds, designed with fluorine atoms in their structure, enable labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (F. Dollé et al., 2008).
Antitumor Agents and Inhibitors
The development of classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR) as potential antitumor agents has been explored. These synthesized compounds demonstrated potent inhibitory effects on human DHFR and showed significant growth inhibition of various tumor cells (A. Gangjee et al., 2007).
Synthesis of Heterocycles with Insecticidal Activity
Research into synthesizing novel heterocycles incorporating a thiadiazole moiety aimed at assessing their insecticidal activity against the cotton leafworm, Spodoptera littoralis, has shown promising results. These efforts underline the potential of these compounds in contributing to agricultural pest management strategies (A. Fadda et al., 2017).
Anti-inflammatory Applications
A series of pyridines, pyrimidinones, and oxazinones synthesized using citrazinic acid exhibited good anti-inflammatory activity, comparable to Prednisolone®, a reference drug. This research highlights the therapeutic potential of these compounds in treating inflammation-related conditions (A. Amr et al., 2007).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-19-14-18(15-20(16-19)33-2)28-23(31)17-35-25-24(26-8-9-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)34-3/h4-9,14-16H,10-13,17H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDIUWJSUZDPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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